(N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a substituted phenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemical development. The molecular formula of this compound is , and it has a molecular weight of approximately .
This compound can be classified under hydroxylamines, which are compounds containing the functional group . Hydroxylamines are known for their reactivity and are often used as intermediates in organic synthesis. The specific structure of (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine suggests potential applications in the development of pharmaceuticals and agrochemicals .
The synthesis of (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine typically involves the following steps:
Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions to achieve higher yields and purities, possibly employing continuous flow reactors and advanced purification techniques such as chromatography .
The molecular structure of (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine can be represented by its InChI key and SMILES notation:
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+
CDCKLHKMBMYQLU-YRNVUSSQSA-N
CC1=C(C=C(C=C1)C(=NO)C)Cl
The structural features include a chloro substituent at the para position relative to a methyl group on the phenyl ring, contributing to its unique chemical properties .
(N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine undergoes several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, while reducing agents such as sodium borohydride may be used for reduction .
The mechanism of action for (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine involves its interaction with various biological targets:
The physical and chemical properties of (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | (N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
Melting Point | Not specified |
Solubility | Generally soluble in organic solvents |
These properties indicate that the compound may exhibit significant reactivity due to the presence of both halogen and hydroxylamine functional groups .
(N-E)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine has several scientific applications:
This compound's unique structure and properties make it a valuable candidate for further research in various scientific domains.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0